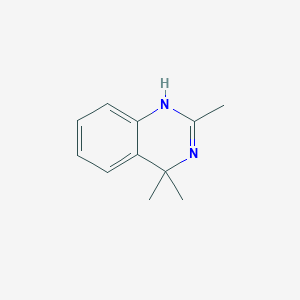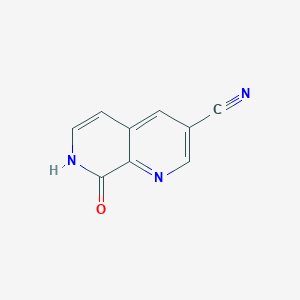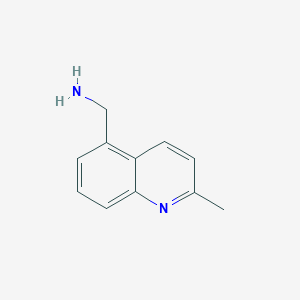
2-Methylquinoxaline-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylquinoxaline-5-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological and industrial applications. This compound is characterized by a quinoxaline ring substituted with a methyl group at the 2-position and a cyano group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylquinoxaline-5-carbonitrile can be synthesized through various methodsFor instance, the reaction of o-phenylenediamine with isonitrosoacetone yields 2-methylquinoxaline, which can then be converted to this compound through oxidative ammonolysis using vanadium-titanium oxide catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and green chemistry principles. The use of catalysts like SnCl2·2H2O or elementary indium in combination with hydrochloric acid has been reported to yield good results .
化学反応の分析
Types of Reactions
2-Methylquinoxaline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Oxidative ammonolysis on vanadium-titanium oxide catalysts to form 2-quinoxalinecarbonitrile.
Substitution: Reactions involving nucleophilic substitution at the cyano group.
Reduction: Reduction of the cyano group to form corresponding amines.
Common Reagents and Conditions
Oxidation: Vanadium-titanium oxide catalysts, ammonia, and water.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 2-quinoxalinecarbonitrile.
Substitution: Various substituted quinoxalines.
Reduction: Corresponding amines.
科学的研究の応用
2-Methylquinoxaline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-methylquinoxaline-5-carbonitrile involves its interaction with various molecular targets and pathways. For instance, quinoxaline derivatives are known to cause DNA damage, which can lead to their antimicrobial and anticancer effects . The cyano group in this compound can also participate in nucleophilic substitution reactions, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methyl and cyano substitutions.
2-Methylquinoxaline: Similar structure but lacks the cyano group.
2-Quinoxalinecarbonitrile: Similar structure but lacks the methyl group.
Uniqueness
2-Methylquinoxaline-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C10H7N3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-methylquinoxaline-5-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-6-12-10-8(5-11)3-2-4-9(10)13-7/h2-4,6H,1H3 |
InChIキー |
IUDYRNZOBOWJQD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC(=C2N=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915776.png)





![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)


![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)


